molecular formula C11H8N4 B13127400 2-(5-Methyl-1H-benzo[d]imidazol-2(3H)-ylidene)malononitrile

2-(5-Methyl-1H-benzo[d]imidazol-2(3H)-ylidene)malononitrile

Cat. No.: B13127400
M. Wt: 196.21 g/mol
InChI Key: ZNYZQKIKNQZIPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-Methyl-1H-benzo[d]imidazol-2(3H)-ylidene)malononitrile is a heterocyclic compound that features a benzimidazole core with a methyl group at the 5-position and a malononitrile moiety at the 2-position. Benzimidazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Chemical Reactions Analysis

2-(5-Methyl-1H-benzo[d]imidazol-2(3H)-ylidene)malononitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles like amines or thiols replace specific functional groups.

    Cyclization: Under certain conditions, the compound can undergo cyclization reactions to form more complex heterocyclic structures.

Common reagents and conditions used in these reactions include polar solvents, catalysts like palladium or platinum, and varying temperatures and pressures depending on the desired reaction .

Comparison with Similar Compounds

2-(5-Methyl-1H-benzo[d]imidazol-2(3H)-ylidene)malononitrile can be compared with other benzimidazole derivatives, such as:

Properties

Molecular Formula

C11H8N4

Molecular Weight

196.21 g/mol

IUPAC Name

2-(5-methyl-1,3-dihydrobenzimidazol-2-ylidene)propanedinitrile

InChI

InChI=1S/C11H8N4/c1-7-2-3-9-10(4-7)15-11(14-9)8(5-12)6-13/h2-4,14-15H,1H3

InChI Key

ZNYZQKIKNQZIPS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC(=C(C#N)C#N)N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.